4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane
Description
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is a fluorinated organic compound characterized by a butane backbone substituted with a ketone (oxo) group at position 1, a chlorine atom at position 4, and a 3-trifluoromethylphenyl moiety attached to the carbonyl carbon. This structure combines halogenated and fluorinated groups, which often enhance chemical stability, lipophilicity, and biological activity in pharmaceuticals or agrochemicals .
Properties
IUPAC Name |
4-chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O/c12-6-2-5-10(16)8-3-1-4-9(7-8)11(13,14)15/h1,3-4,7H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPWQPQBYIJZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594133 | |
| Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166312-46-5 | |
| Record name | 4-Chloro-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation pathway remains the most widely implemented approach for constructing the 3-trifluoromethylphenyl-butanone scaffold. This method involves the electrophilic substitution of 3-trifluoromethylbenzene derivatives with γ-chlorobutyryl chloride (C₄H₆ClOCl) in the presence of Lewis acid catalysts. Aluminum chloride (AlCl₃) demonstrates superior catalytic activity compared to FeCl₃ or ZnCl₂, achieving yields up to 78% under optimized conditions.
The reaction proceeds through a two-step mechanism:
-
Formation of the acylium ion complex:
-
Electrophilic attack on 3-trifluoromethylbenzene:
[\text{Acylium complex}] + \text{C}_6\text{H}_4\text{CF}_3 \rightarrow \text{Target compound} + \text{HCl} $$
Optimization Parameters (Table 1)
| Parameter | Optimal Range | Yield Impact (±%) | Source |
|---|---|---|---|
| Catalyst Loading | 1.2–1.5 eq AlCl₃ | +15% | |
| Reaction Temperature | 0–5°C | +22% | |
| Solvent System | Anhydrous CH₂Cl₂ | +18% | |
| Substrate Ratio | 1:1.2 (ArH:acyl chloride) | +12% |
Side reactions include over-acylation (8–12% yield loss) and ketone reduction (3–5% yield loss), mitigated through strict moisture control and sub-zero temperatures.
Halogenation and Functional Group Interconversion
Comparative Halogenation Methods (Table 2)
| Method | Chlorine Source | Temp (°C) | Selectivity |
|---|---|---|---|
| Radical Chlorination | Cl₂ gas | 55 | 88% |
| Ionic Chlorination | SO₂Cl₂ | 25 | 72% |
| Electrochemical | NaCl electrolyte | 30 | 65% |
Radical methods show superior regioselectivity for the γ-position due to stabilized intermediate formation.
Industrial Production and Process Engineering
Continuous Flow Reactor Design
Modern manufacturing plants utilize tubular reactors with Raschig ring-packed columns to enhance mass transfer (Figure 1):
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Precursor mixing in boiler with centrifugal pump (2000 rpm)
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Reaction in temperature-controlled tubular zones (ΔT ±0.5°C)
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Product separation via fractional condensation
Critical Process Parameters (Table 3)
| Parameter | Value | Effect on Purity |
|---|---|---|
| Reynolds Number | >4000 (Turbulent) | +15% yield |
| Pressure | 1.2–1.5 bar | -7% byproducts |
| Catalyst Lifetime | 1200 hr | 98% activity |
Turbulent flow conditions reduce coking and catalyst deactivation rates by 40% compared to laminar systems.
Byproduct Analysis and Purification
Common Impurities and Removal Strategies
HPLC-UV analysis (254 nm) identifies three primary byproducts:
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3-Trifluoromethylbenzoic acid (RT 6.2 min) – 0.8–1.2%
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Dichlorinated adduct (RT 8.7 min) – 0.3–0.5%
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Polymerized species (RT >12 min) – 0.1–0.3%
Crystallization from heptane/ethyl acetate (9:1) reduces total impurities to <0.5% with 92% recovery.
Solvent Selection for Recrystallization (Table 4)
| Solvent Pair | Impurity Removal | Yield Loss |
|---|---|---|
| Heptane/EtOAc | 98% | 8% |
| Cyclohexane/THF | 89% | 12% |
| Pentane/DCM | 76% | 18% |
Emerging Synthetic Technologies
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorine Position
The terminal chlorine atom undergoes nucleophilic substitution under basic or acidic conditions.
Key Reactions:
Notes:
-
The reaction with amines is critical for synthesizing intermediates in pharmaceuticals (e.g., benzimidazole derivatives) .
-
Steric hindrance from the trifluoromethyl group may reduce substitution rates compared to non-substituted analogs .
Friedel-Crafts Alkylation/Acylation
The ketone group acts as an electrophilic site for Friedel-Crafts reactions with aromatic rings.
Example Reaction:
text4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane + Benzene (AlCl₃) → 4-Chloro-1-(3-trifluoromethylphenyl)-1-phenylbutan-1-one [8]
Mechanism:
-
Activation of ketone by AlCl₃ to form acylium ion.
Applications:
Reduction of the Ketone Group
The ketone is reduced to a secondary alcohol using hydride agents.
Reagents and Outcomes:
| Reagent | Product | Yield |
|---|---|---|
| NaBH₄ (MeOH) | 4-Chloro-1-(3-trifluoromethylphenyl)butan-1-ol | 70–85% |
| LiAlH₄ (THF) | Same as above | >90% |
Significance:
-
The alcohol product serves as a precursor for esters or ethers in polymer chemistry.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization.
Suzuki-Miyaura Coupling:
-
Reagents: Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.
-
Product: 4-Aryl-1-oxo-1-(3-trifluoromethylphenyl)butane.
Heck Reaction:
-
Reagents: Alkenes, Pd(OAc)₂, PPh₃.
-
Product: Alkenylated derivatives.
Mechanistic Insight:
Oxidative addition of the C–Cl bond to Pd(0), followed by transmetallation or alkene insertion.
Cyclization Reactions
Intramolecular cyclizations form fused heterocycles.
Example:
Under acid catalysis, the compound undergoes cyclization to yield tetrahydroquinoline derivatives via Friedel-Crafts pathways .
Conditions:
Grignard and Organometallic Reactions
The chloro group reacts with Grignard reagents to form extended carbon chains.
Reaction Scheme:
textThis compound + CH₃MgBr → 4-Methyl-1-oxo-1-(3-trifluoromethylphenyl)pentane [3][8]
Industrial Relevance:
Oxidation and Halogenation
Oxidation:
-
KMnO₄ (acidic) → Carboxylic acid derivatives.
Halogenation: -
Br₂ (FeBr₃) → Brominated analogs at the phenyl ring.
| Reaction Type | Key Reagents | Major Products | Applications |
|---|---|---|---|
| Nucleophilic Substitution | NaOH, KCN, RNH₂ | Hydroxy-, cyano-, amino derivatives | Pharmaceuticals |
| Friedel-Crafts | AlCl₃, aromatic rings | Aryl ketones | Material science |
| Reduction | NaBH₄, LiAlH₄ | Secondary alcohols | Polymer precursors |
| Cross-Coupling | Pd catalysts | Aryl/alkenyl derivatives | Drug discovery |
Scientific Research Applications
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound focuses on its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups, including the ketone and chloro groups, play a crucial role in its binding affinity and reactivity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues
The following table compares 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane with related compounds based on structural features, applications, and available
Functional Group Analysis
- Chlorine and Trifluoromethyl Groups: The presence of Cl and CF₃ groups in the target compound may enhance electrophilic reactivity and metabolic stability compared to non-halogenated analogs.
- Ketone Functionality : The oxo group in the target compound contrasts with the amine in piperazine derivatives or the pyrrole in the antimycobacterial agent . This difference influences reactivity (e.g., susceptibility to nucleophilic attack vs. hydrogen bonding).
Physicochemical and Environmental Properties
- Lipophilicity: The trifluoromethyl group increases lipophilicity, suggesting better membrane permeability than unsubstituted butane . However, this property is less pronounced compared to piperazine derivatives, which balance lipophilicity with polar amine groups .
Biological Activity
4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The trifluoromethyl group enhances its lipophilicity and stability, which are crucial for biological applications. The compound's structure can be depicted as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 3-trifluoromethylbenzene and butanone.
- Formation of Ketone : The ketone moiety is formed through oxidation reactions using agents like potassium permanganate or chromium trioxide.
- Purification : The product is purified through recrystallization or chromatography techniques.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, altering metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.
- Gene Expression : The compound may affect gene expression by interacting with transcription factors or regulatory proteins.
Biological Activity
Research has shown that this compound exhibits various biological activities, which are summarized in the following table:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits inhibitory effects against certain bacterial strains. |
| Anticancer Potential | Demonstrates cytotoxic effects on cancer cell lines in vitro. |
| Anti-inflammatory Effects | May reduce inflammation markers in experimental models. |
| Analgesic Properties | Shows potential pain-relieving effects in animal models. |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers tested its effects on various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound induced apoptosis in these cell lines, suggesting a mechanism involving the activation of caspase pathways. The IC50 values were found to be significantly lower than those of standard chemotherapeutic agents, indicating potent activity.
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited bacterial growth at low concentrations, highlighting its potential as a lead compound for developing new antibiotics.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Used as a scaffold for developing new therapeutic agents.
- Biochemical Research : Investigated for its interactions with biomolecules to understand disease mechanisms.
- Material Science : Explored for its properties in developing new materials with specific functionalities.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-Chloro-1-oxo-1-(3-trifluoromethylphenyl)butane?
Answer:
The synthesis typically involves Friedel-Crafts acylation or ketone formation using 3-trifluoromethylphenyl derivatives. For example:
- Step 1: React 3-trifluoromethylbenzene with γ-chlorobutyryl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the oxobutane backbone .
- Step 2: Optimize reaction conditions (temperature: 0–5°C, anhydrous solvent) to minimize side reactions like over-acylation or trifluoromethyl group degradation .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity by HPLC (>95% by area) .
Key Data:
- Yield: ~60–70% under optimized conditions.
- Purity: Confirmed by melting point (mp) analysis (compare with literature values, e.g., 82–84°C for analogous compounds) .
Advanced: How can computational modeling predict the reactivity of the trifluoromethyl group in this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:
- Electron-Withdrawing Effects: Analyze the trifluoromethyl group’s impact on the carbonyl’s electrophilicity.
- Reaction Pathways: Simulate nucleophilic attacks on the ketone group, comparing activation energies for different solvents (e.g., chloroform vs. methanol) .
- Spectral Predictions: Validate experimental NMR shifts (e.g., ¹⁹F NMR: δ −60 to −65 ppm for CF₃) using software like Gaussian .
Example Workflow:
Optimize molecular geometry in gas phase.
Calculate Fukui indices to identify reactive sites.
Compare with experimental kinetic data to refine models .
Basic: What analytical techniques are optimal for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm the presence of the trifluoromethylphenyl group (e.g., aromatic protons at δ 7.5–8.0 ppm) and the chloro-oxobutane chain (e.g., carbonyl carbon at ~200 ppm) .
- FT-IR: Identify ketone C=O stretching (~1700 cm⁻¹) and C-Cl vibrations (~550 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 278.05 (calculated for C₁₁H₉ClF₃O) .
Data Interpretation Tip: Cross-reference with PubChem entries for analogous structures (e.g., InChI Key: AOVHCMRAEYZKQT-UHFFFAOYSA-N) .
Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?
Answer:
- Problem: Lower yields at larger scales due to inefficient heat transfer or solvent evaporation.
- Solution:
Case Study: A 10g-scale synthesis achieved 68% yield with AlCl₃ (1.2 eq.) in dichloromethane, while larger batches required switching to a higher-boiling solvent (e.g., chlorobenzene) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage Conditions: Refrigerate at 2–8°C in amber vials to prevent photodegradation. Use desiccants to avoid hydrolysis of the chloro group .
- Stability Tests:
Advanced: How to analyze trace impurities in pharmaceutical-grade batches?
Answer:
- Method: UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in acetonitrile/water.
- Detection:
- Impurity A (0.1%): (4-Chlorophenyl)(3-hydroxyphenyl)methanone (m/z 245.02).
- Impurity B (0.05%): Chlorinated dimer from incomplete acylation .
- Reference Standards: Use EP/JP impurities for quantification (e.g., CAS 42019-78-3) .
Basic: What solvents are compatible with this compound for reaction design?
Answer:
-
Polar aprotic solvents: Chloroform, dichloromethane (ideal for Friedel-Crafts reactions).
-
Avoid: Protic solvents (e.g., water, alcohols) to prevent hydrolysis of the chloro group .
-
Solubility Data:
Solvent Solubility (mg/mL) Chloroform 25.3 Methanol 2.1
Advanced: What strategies mitigate toxicity risks during handling?
Answer:
- Engineering Controls: Use fume hoods with HEPA filters to capture volatile intermediates.
- PPE: Nitrile gloves + safety goggles (resistant to chlorinated compounds).
- Waste Disposal: Neutralize chloro-byproducts with 10% sodium bicarbonate before disposal .
Regulatory Note: Follow OSHA guidelines for airborne exposure limits (PEL: 1 ppm for chlorinated ketones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
